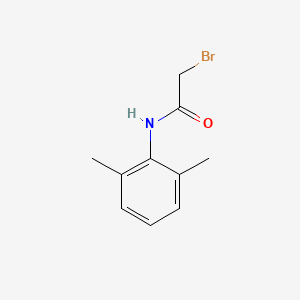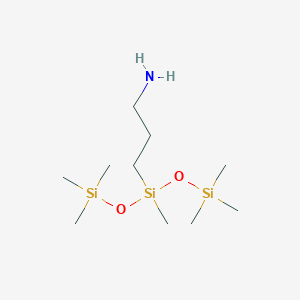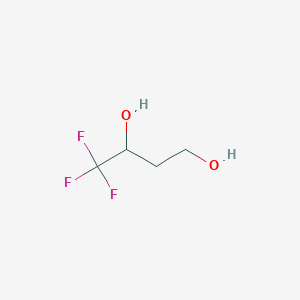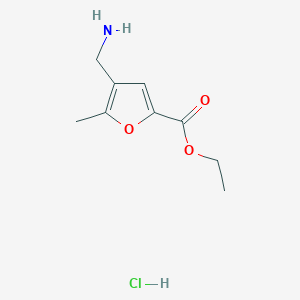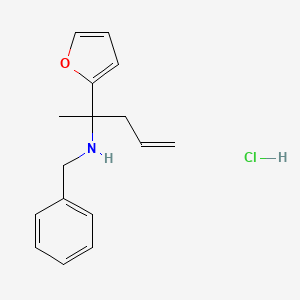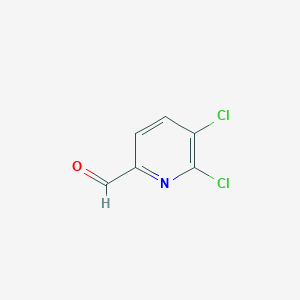
5,6-Dichloropicolinaldehyde
Overview
Description
5,6-Dichloropicolinaldehyde is a chemical compound with the CAS Number: 408526-50-1 . It has a molecular weight of 176 . The IUPAC name for this compound is 5,6-dichloro-2-pyridinecarbaldehyde . It is a solid substance that should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5,6-Dichloropicolinaldehyde is 1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
5,6-Dichloropicolinaldehyde is a solid substance . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Biocatalyst Design and Enzyme Immobilization
Glutaraldehyde, closely related to 5,6-dichloropicolinaldehyde, is extensively used in biocatalyst design due to its effectiveness as a crosslinker. It's employed in enzyme immobilization to increase enzyme rigidity or prevent subunit dissociation in multimeric enzymes, a technique critical in biocatalysis. The preparation of cross-linked enzyme aggregates (CLEAs) is particularly significant, especially for enzymes with low surface reactive groups, to obtain a solid catalyst (Barbosa et al., 2014).
Photophysics and π Electron Manipulation
5,6-Dihydroxyindoles, sharing structural similarities with 5,6-dichloropicolinaldehyde, are pivotal in eumelanin biopolymer research. They offer a platform for the development of functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties. This research transcends biology and medicine, involving physicists, organic chemists, and materials scientists (d’Ischia et al., 2011).
Antimalarial and Antitumor Applications
Compounds like 4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazines, with groups similar to 5,6-dichloropicolinaldehyde, show potential as antimalarial and antitumor agents. Studies have shown moderate inhibition of bacterial strains and human carcinomas, along with increased survival rates in leukemia-bearing mice (Rosowsky et al., 1973).
Heterocyclization in Organic Synthesis
In organic synthesis, methods like microwave-assisted heterocyclization use compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), akin to 5,6-dichloropicolinaldehyde, for synthesizing benzimidazole derivatives. This approach is notable for its high yield, easy work-up, and short reaction times, making it significant in the synthesis of complex organic molecules (Naeimi & Babaei, 2017).
DNA Damage and Repair Mechanisms
Studies involving 5,6-dihydroxy-5,6-dihydrothymine, a component of DNA damaged by oxidizing agents or radiation, have advanced our understanding of DNA repair mechanisms. The identification and analysis of such compounds are vital in elucidating how altered residues are removed from cellular DNA by repair enzymes (Frenkel et al., 1981).
Safety and Hazards
While specific hazard statements for 5,6-Dichloropicolinaldehyde were not found, general safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled in a well-ventilated area .
properties
IUPAC Name |
5,6-dichloropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFWMBHWZLKQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



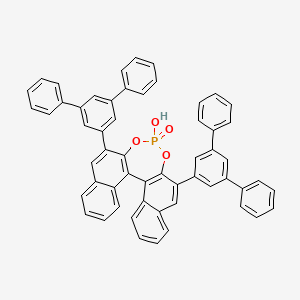


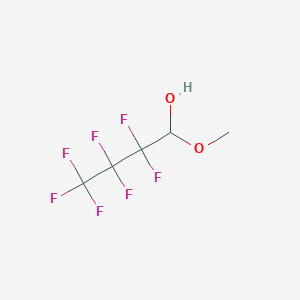

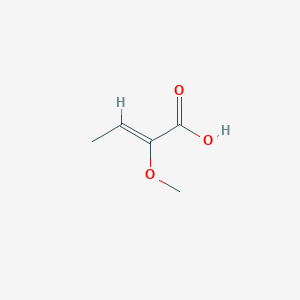
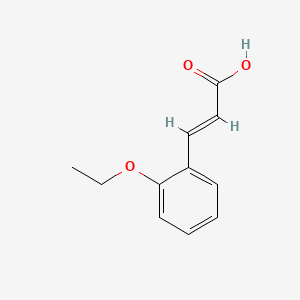
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
